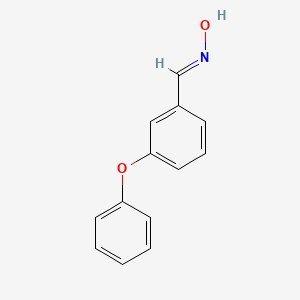

3-Phenoxybenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

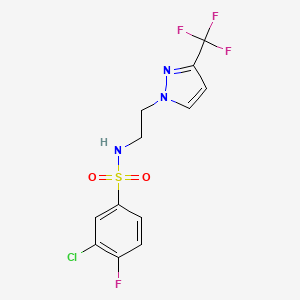

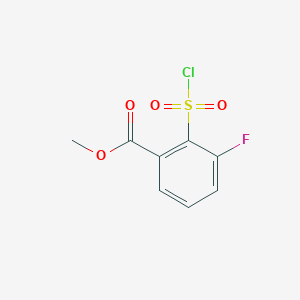

3-Phenoxybenzaldehyde oxime is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 . It is used for proteomics research .

Synthesis Analysis

The synthesis of oximes like this compound can be achieved through the oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen . Another method involves the conversion of carbonyl compounds (aliphatic, heterocyclic, and aromatic) into the corresponding oximes in excellent yields by simply grinding the reactants at room temperature without using any solvent in the presence of Bi2O3 .

Chemical Reactions Analysis

Oxime radicals, which include this compound, have been known since 1964. Their broad synthetic potential was not recognized until the last decade, when numerous selective reactions of oxidative cyclization, functionalization, and coupling mediated by iminoxyl radicals were discovered . Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen has also been reported .

Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature . The industrial product is dark brown oil. It has a boiling point of 173174 ℃ (399Pa), 170178 ℃ (533Pa), a melting point of 1314 ℃, and a flash point of 177 ℃. Its refractive index is 595, and it is water-soluble 58mg/L (25 °c) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Conversion into Novel Compounds

- 3-Phenoxybenzaldehyde oxime is employed in the synthesis of novel compounds. For example, the oxime of 3-amino-5-nitrobenzaldehyde, a compound related to this compound, has been synthesized and used as a starting compound for the synthesis of novel diaryl- and arylnitrofuroxans (Epishina, Ovchinnikov, & Makhova, 1997).

Intermediate for Biocide Production

- 3-Phenoxybenzyl compounds, which include this compound, are used as intermediates for the production of biocides. The preparation of 3-phenoxybenzaldehydes employed as intermediates is an integral part of this process (Kauß, 2003).

Colorimetric Detection of Pyrethroid Metabolites

- A colorimetric method has been developed for the detection of 3-Phenoxybenzaldehyde (3-PBD), the metabolite of pyrethroid pesticides, based on surface molecularly imprinted polymer. This demonstrates the compound's application in environmental monitoring and safety (Ye et al., 2018).

Hygienic Regulation in the Atmosphere

- The atmospheric concentration of 3-Phenoxybenzaldehyde (3-PBA) has been regulated due to its odor characteristics and potential impact on air quality. This highlights its relevance in environmental health studies (Iskandarova ShT, 1996).

Use in Peptide Synthesis

- Esters of aromatic o-hydroxy oximes, which can include derivatives of this compound, are used in peptide synthesis, demonstrating the compound's utility in biochemical research and pharmaceutical development (Hayashi & Shimizu, 1983).

Electrochemical Detection of Pyrethroid Metabolite

- An electrochemical approach has been proposed for detecting 3-Phenoxybenzaldehyde (3-PBD), a biomarker for monitoring human exposure to pyrethroid pesticides. This involves using biosensors with laccase enzymes, demonstrating the compound's role in developing new detection technologies (Esquivel-Blanco et al., 2021).

Wirkmechanismus

The oxime mechanism of action involves the reactivation of the phosphorylated acetylcholinesterase by displacing the phosphoryl moiety from the enzyme which has a very strong nucleophile . The normal mechanism of action of acetylcholinesterase includes the binding of acetylcholine to the anionic site via its positively charged quaternary nitrogen, and to the serine hydroxyl group via a hydrogen bond with the carbonyl oxygen of acetyl group .

Zukünftige Richtungen

Oximes, including 3-Phenoxybenzaldehyde oxime, have been studied for decades because of their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . This suggests that oximes, including this compound, could have potential future applications in various areas of medicine and pharmacology .

Eigenschaften

IUPAC Name |

(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJVECPZAOPMNW-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)

![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2968427.png)

![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)

![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)